Ruthenium(III) chloride hydrate

説明

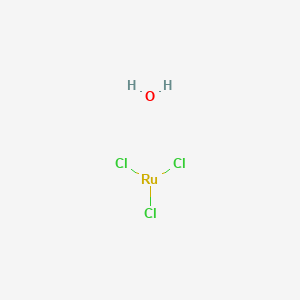

Structure

2D Structure

特性

CAS番号 |

14898-67-0 |

|---|---|

分子式 |

Cl3H2ORu |

分子量 |

225.4 g/mol |

IUPAC名 |

ruthenium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |

InChIキー |

BIXNGBXQRRXPLM-UHFFFAOYSA-K |

SMILES |

O.Cl[Ru](Cl)Cl |

正規SMILES |

O.[Cl-].[Cl-].[Cl-].[Ru+3] |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

Synthetic Methodologies for Ruthenium Iii Chloride Hydrate

Direct Chlorination Techniques and Anhydrous Ruthenium(III) Chloride Formation

Anhydrous ruthenium(III) chloride (RuCl₃) is typically prepared through the direct chlorination of ruthenium metal at elevated temperatures. wikipedia.orgriyngroup.com This process yields different polymorphic forms of RuCl₃, primarily the α- and β-phases, depending on the reaction conditions. wikipedia.org

High-Temperature Synthesis of Anhydrous Polymorphs (α- and β-RuCl₃)

The synthesis of anhydrous RuCl₃ involves heating powdered ruthenium metal in a stream of chlorine gas. wikipedia.orgguidechem.com The reaction is often carried out at temperatures around 700°C. riyngroup.comguidechem.com In some historical syntheses, carbon monoxide was mixed with the chlorine gas, with the resulting RuCl₃ being transported by the gas stream and crystallizing upon cooling. wikipedia.orgguidechem.com

Two primary polymorphs of anhydrous RuCl₃ are known:

α-RuCl₃: This black, crystalline solid is the more stable form and is typically obtained at higher temperatures, above 700 K. wikipedia.orgarxiv.org It adopts a layered structure similar to chromium(III) chloride (CrCl₃), with ruthenium ions forming a honeycomb lattice. wikipedia.orgresearchgate.net The layers are held together by weak van der Waals forces. wikipedia.org

β-RuCl₃: This dark brown, metastable polymorph is synthesized at slightly lower temperatures, between 600 and 650 K. arxiv.org It consists of infinite chains of face-sharing octahedra. wikipedia.org The β-form irreversibly converts to the α-form when heated to temperatures between 450 and 600°C. wikipedia.org

Table 1: Comparison of α- and β-RuCl₃ Polymorphs

| Property | α-RuCl₃ | β-RuCl₃ |

| Color | Black | Dark Brown |

| Crystal Structure | CrCl₃-type, layered honeycomb | Hexagonal, face-sharing octahedra chains |

| Ru-Ru Contacts | 346 pm | 283 pm |

| Magnetic Property | Paramagnetic at room temperature | Diamagnetic |

| Stability | Thermodynamically stable form | Metastable, converts to α-form at 450-600°C |

Hydration Routes from Anhydrous Precursors

While anhydrous RuCl₃ is insoluble in water, the hydrated form, RuCl₃·xH₂O, is soluble and is the more commonly used reagent in synthetic chemistry. wikipedia.orgriyngroup.com The hydrated salt can be prepared from the anhydrous precursor, although direct synthesis from other ruthenium sources is more common. The exact water content in the hydrated form can vary, with a trihydrate being a common approximation. wikipedia.org The ruthenium content in commercial hydrated ruthenium(III) chloride can range from 35-40% to 45-55%. reddit.comsigmaaldrich.com

Preparation via Ruthenium Oxide Dissolution in Hydrochloric Acid

A prevalent industrial method for producing hydrated ruthenium(III) chloride involves the dissolution of ruthenium oxides in hydrochloric acid. sigmaaldrich.com This process typically starts with the oxidation of ruthenium-containing materials.

One common route involves an alkali fusion-oxidative distillation process. guidechem.com Ruthenium powder is fused with an alkali (like sodium hydroxide) and an oxidizing agent (like sodium peroxide or potassium nitrate). guidechem.com The resulting melt is leached with water, and the solution undergoes oxidative distillation, often by introducing chlorine gas or adding sodium chlorate (B79027) and sulfuric acid. guidechem.com This process generates volatile ruthenium tetroxide (RuO₄). guidechem.comgoogle.com

The gaseous RuO₄ is then passed through and absorbed by hydrochloric acid. guidechem.comgoogle.com In the acidic solution, RuO₄ is reduced to form chlororuthenic acid. guidechem.com The resulting solution is then processed to yield hydrated ruthenium(III) chloride. sigmaaldrich.comguidechem.com Studies have shown that hydrous ruthenium(IV) oxide (RuO₂·xH₂O) is largely insoluble in 0.1 M HCl, indicating that the dissolution process to form Ru(III) chloride involves a reduction step. nih.gov

Production of Hydrated Salt through Evaporation and Recrystallization

Following the dissolution of ruthenium precursors in hydrochloric acid, the resulting solution containing chlororuthenic acid is concentrated by heating and evaporation. guidechem.comgoogle.com This process is carefully controlled, often at temperatures around 90-100°C, until dark brown crystals of hydrated ruthenium(III) chloride (RuCl₃·nH₂O) precipitate from the solution. guidechem.comgoogle.com The hydrated salt can then be further purified by recrystallization. sigmaaldrich.com This involves dissolving the crude product in water, filtering any impurities, and then concentrating the solution to induce crystallization. chemicalbook.com To prevent oxidation, this process is ideally carried out in the absence of air. chemicalbook.com

Electrochemical Deposition Methods for Ruthenium Seed Layers from Hydrated Ruthenium(III) Chloride

Hydrated ruthenium(III) chloride serves as a key electrolyte precursor for the electrochemical deposition (ECD) of ruthenium thin films, which are of interest as seed layers for copper interconnects in microelectronics. researchgate.net The plating bath is typically an acidic aqueous solution containing hydrated ruthenium(III) chloride. researchgate.netnsf.gov

The deposition process involves the reduction of Ru(III) ions to ruthenium metal. nsf.gov However, the electrochemistry is complex, and the plating bath may also contain Ru(IV) species. nsf.gov The deposition is often carried out at high cathodic overpotentials, where hydrogen evolution is a significant competing reaction. researchgate.net Despite this, uniform and adherent ruthenium seed layers can be deposited on various substrates like titanium and titanium nitride. researchgate.net The morphology and properties of the deposited ruthenium layer can be influenced by factors such as the concentration of RuCl₃ in the electrolyte and the deposition potential. researchgate.net

Table 2: Typical Components of an Acid-Bath for Ruthenium Electrochemical Deposition researchgate.net

| Component | Chemical Formula | Purpose |

| Ruthenium Source | RuCl₃·3H₂O | Provides Ru³⁺ ions |

| Acid | HCl | Provides conductivity and maintains low pH |

| Additive | NH₂SO₃H (Sulfamic acid) | Forms complexes with ruthenium |

| Additive | Polyethylene glycol | Grain refiner/surfactant |

Purity Considerations and Electrochemical Analysis for Trace Ruthenium Oxidation States

The purity of ruthenium(III) chloride hydrate (B1144303) is crucial for its application, particularly in catalysis and electrodeposition. Commercial products are available in various purity grades, with trace metal basis purities of 99.9% or higher. sigmaaldrich.comottokemi.com A significant consideration is the potential presence of other ruthenium oxidation states, especially Ru(IV). The coordination chemistry of ruthenium chloride solutions is known to be complex, and solutions prepared from RuCl₃·xH₂O can contain a mixture of ruthenium species. nsf.gov

Electrochemical methods, such as cyclic voltammetry, can be employed to study the redox chemistry of ruthenium in solution and can help in identifying the presence of different oxidation states. bibliotekanauki.pl X-ray Photoelectron Spectroscopy (XPS) is another powerful surface-sensitive technique used to determine the oxidation state of ruthenium in solid samples, including electrodeposited films and ruthenium oxides. nih.govbham.ac.uk For instance, XPS analysis has been used to confirm the reduction of Ru(IV) to Ru(III) during certain dissolution processes and to verify the deposition of ruthenium in its metallic (0) oxidation state in ECD. nih.govresearchgate.net

Coordination Chemistry of Ruthenium Iii Chloride Hydrate

Formation of Ruthenium(III) Complexes as a Primary Research Focus

The primary application of ruthenium(III) chloride hydrate (B1144303) in research is as a starting material for the synthesis of new ruthenium(III) complexes. wikipedia.orgchemicalbook.comshlzpharma.com The hydrated form is particularly useful due to its solubility in various solvents, facilitating reactions with a wide range of ligands. wikipedia.org The synthesis of these complexes is a major focus of research due to their potential applications in areas such as catalysis and medicine. shlzpharma.commdpi.comsigmaaldrich.com For instance, ruthenium-based complexes, including those with benzimidazole (B57391) ligands, have been investigated for their anticancer properties. mdpi.comnih.govnih.gov The flexibility in the coordination sphere of ruthenium allows for the fine-tuning of the electronic and steric properties of the resulting complexes, which in turn influences their reactivity and potential applications. mdpi.com

The formation of these complexes often involves the substitution of the water and chloride ligands in the coordination sphere of the ruthenium ion with other ligands. nih.gov This process is central to the extensive coordination chemistry of ruthenium(III) chloride hydrate.

Ligand Exchange Kinetics and Thermodynamics in Aqueous Hydrochloric Acid Media

The behavior of this compound in aqueous hydrochloric acid is complex, involving a series of ligand exchange reactions between water molecules and chloride ions. mdpi.comcore.ac.uk Understanding the kinetics and thermodynamics of these exchanges is crucial for controlling the synthesis of specific ruthenium complexes.

In aqueous hydrochloric acid solutions, ruthenium(III) exists as a mixture of various aqua-chloro complexes. The specific species present and their relative concentrations are highly dependent on the chloride ion concentration. mdpi.comresearchgate.net At lower HCl concentrations (0.5–2 M), the predominant species is the tetrachlorodiaquaruthenate(III) ion, [RuCl₄(H₂O)₂]⁻. mdpi.com As the concentration of HCl increases to the 3–5 M range, the pentachloroaquaruthenate(III) ion, [RuCl₅(H₂O)]²⁻, becomes the major species. mdpi.com At very high HCl concentrations (7–10 M), the hexachlororuthenate(III) ion, [RuCl₆]³⁻, is the dominant form. mdpi.comcore.ac.uk The interconversion between these species is a dynamic process governed by equilibrium constants. core.ac.uk

Table 1: Predominant Aqua-Chloro Ruthenium(III) Species at Various HCl Concentrations

| HCl Concentration | Predominant Ru(III) Species |

| 0.5–2 M | [RuCl₄(H₂O)₂]⁻ |

| 3–5 M | [RuCl₅(H₂O)]²⁻ |

| 7–10 M | [RuCl₆]³⁻ |

This table is based on data from UV-Vis and EXAFS spectroscopy studies. mdpi.com

The interconversion between the different aqua-chloro ruthenium(III) complexes involves aquation (the replacement of a chloride ligand by a water molecule) and anation (the replacement of a water ligand by a chloride ion) reactions. core.ac.uk Kinetic studies have been performed to determine the rate constants for these processes. For the reaction:

[RuCl₆]³⁻ + H₂O ⇌ [RuCl₅(H₂O)]²⁻ + Cl⁻

The pseudo-first-order aquation rate constant (k₆₅) and the second-order anation rate constant (k₅₆) have been determined. core.ac.uk At 25°C, the aquation rate constant k₆₅ was found to be 52.1 (±3.7) x 10⁻³ s⁻¹, while the anation rate constant k₅₆ was calculated as 1.62 (±0.11) x 10⁻³ M⁻¹s⁻¹. core.ac.uk The activation energy for the aquation reaction is 90.1 (±1.2) kJ·mol⁻¹, and for the anation reaction, it is 88.0 (±1.4) kJ·mol⁻¹. core.ac.uk These kinetic parameters are essential for understanding the timescale of speciation changes in solution.

The speciation and stability of aqua-chloro ruthenium(III) complexes are significantly influenced by both chloride concentration and pH. mdpi.comresearchgate.netresearchgate.net As established, increasing chloride concentration shifts the equilibrium towards the formation of higher chloro-complexes like [RuCl₅(H₂O)]²⁻ and [RuCl₆]³⁻. mdpi.comcore.ac.uk The equilibration time for these ligand exchange reactions also varies with HCl concentration; it can take up to 74 days in 0.1 M HCl, but this time shortens considerably at higher acidities. mdpi.com The pH of the solution can also affect the stability and reactivity of these complexes. researchgate.netresearchgate.net For instance, in less acidic solutions, hydrolysis can occur, leading to the formation of hydroxo or even polymeric oxo-bridged species. nih.govresearchgate.net

Synthesis and Characterization of Diverse Ruthenium(III) Coordination Compounds

This compound is a versatile starting material for the synthesis of a wide variety of coordination compounds with different ligands. wikipedia.orgtandfonline.com These complexes are often characterized using a combination of analytical and spectroscopic techniques to determine their structure and properties.

Ruthenium(III) readily forms stable complexes with various nitrogen-containing ligands. These ligands can coordinate to the ruthenium center through one or more nitrogen atoms, leading to a diverse range of coordination geometries and electronic properties.

Benzimidazoles: A number of ruthenium(III) complexes with benzimidazole and its derivatives have been synthesized and characterized. mdpi.comnih.govasianpubs.orgresearchgate.net For example, complexes with the general formula [RuCl₃(L)₃]·nH₂O, where L is a benzimidazole derivative, have been reported. asianpubs.org The reaction of ruthenium(III) chloride with 2-aminophenyl benzimidazole (Hapbim) can yield complexes such as [RuCl₃(DMSO)(Hapbim)]. mdpi.comnih.gov These complexes are of interest due to their potential biological activity. mdpi.comnih.gov

Histamine (B1213489): Ruthenium(III) complexes with histamine have also been prepared. nih.gov A notable example is [RuCl₄(dmso-S)(histamineH)], where the histamine ligand is protonated. nih.gov X-ray structure analysis has been used to confirm the coordination of the histamine ligand to the ruthenium center. nih.gov

Ammonia (B1221849): Ruthenium(III) chloride reacts with ammonia to form ammine complexes. chemicalbook.com The coordination of ammonia to ruthenium(III) can influence its electrochemical properties. acs.org Ruthenium(III) ammine complexes are important in the study of electron transfer reactions and have been investigated for their catalytic activity. acs.orgacs.org The synthesis of these complexes often involves the direct reaction of this compound with an ammonia solution. frontiersin.org

Characterization Techniques for Coordination Complexes

The elucidation of the structure and properties of coordination complexes derived from this compound relies on a suite of sophisticated analytical techniques. These methods provide critical insights into the elemental composition, conductivity, electronic and vibrational properties, molecular geometry, and thermal stability of the synthesized compounds.

Elemental Analysis: This fundamental technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within a complex. The experimental values are compared against the theoretical values calculated for the proposed molecular formula, providing essential evidence for the compound's stoichiometry and purity. researchgate.netresearchgate.net For instance, the characterization of novel 2-aminomethyl benzimidazole (AMBI) ruthenium complexes involved confirming a 1:1 metal-to-ligand ratio through elemental analysis. researchgate.net

Conductivity Measurements: Molar conductivity measurements in various solvents are used to determine the electrolytic nature of ruthenium complexes. By measuring the molar conductance, one can distinguish between neutral complexes and ionic complexes, and for the latter, determine the number of ions present in the solution. This data is crucial for formulating the correct structure of ionic complexes, such as differentiating between a complex cation with counter-ions and a neutral species. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the ligands and to observe changes upon coordination to the ruthenium center. The appearance of new bands, such as the Ru-N or Ru-O stretching vibrations, and shifts in the vibrational frequencies of the ligand's functional groups (e.g., C=N, C=O, N-H) provide direct evidence of coordination. researchgate.netcdnsciencepub.comnih.gov For example, in ammine complexes of ruthenium(III), metal-nitrogen stretching vibrations are observed in the 424–485 cm⁻¹ range. researchgate.netcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of Ru(III) (a d⁵ ion) can make ¹H and ¹³C NMR characterization nontrivial due to signal broadening and large hyperfine shifts, NMR remains a powerful tool, especially for diamagnetic Ru(II) complexes derived from the Ru(III) precursor. nih.gov For paramagnetic complexes, theoretical calculations are often required to interpret the experimental data. nih.gov For diamagnetic Ru(II) complexes, detailed structural information can be obtained. fapesp.br Furthermore, ⁹⁹Ru NMR spectroscopy, despite challenges like low resonance frequency and quadrupolar broadening, offers a direct probe of the metal's local environment and can be decisive in distinguishing between isomers. acs.orgacs.orgnorthwestern.edu

Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of ruthenium complexes and to understand their decomposition patterns. TGA measures the change in mass as a function of temperature, providing information on the loss of solvent molecules (like water or ethanol) and the decomposition of the organic ligands. researchgate.netresearchgate.netakjournals.com The final residue is often a stable ruthenium oxide, the mass of which can be used to confirm the metal content of the original complex. researchgate.net

Table 1: Summary of Characterization Data for Selected Ruthenium Complexes

| Complex Type | Technique | Key Findings / Observed Values | Reference |

|---|---|---|---|

| [Ru(NH₃)₆]³⁺ | IR Spectroscopy | Ru-N stretching vibrations observed between 424–485 cm⁻¹. | researchgate.netcdnsciencepub.com |

| [RuCl₂(PPh₃)₃] | Synthesis | Formed by reduction of RuCl₃·xH₂O with excess PPh₃. | wikipedia.org |

| mer-[RuIIICl₃(L¹)(CH₃CN)] | X-ray Crystallography | Confirmed octahedral geometry. | rsc.org |

| (H₃O)₂(HL¹)₂[RuCl₆] | X-ray Crystallography & Electrochemistry | Confirmed Ru(IV) oxidation state and octahedral environment. Showed anti-biofilm activity linked to oxidizing properties. | nih.gov |

| Ru(II) polypyridyl complexes | UV-Vis Spectroscopy | MLCT bands observed, with λmax sensitive to ligand substituents and solvent. | rsc.org |

| [Ru(C₅H₇O₂)₃] | Synthesis | Synthesized from RuCl₃·xH₂O and acetylacetone. | wikipedia.org |

Role in Establishing Various Ruthenium Oxidation States in Complexes (II to VIII)

This compound is a cornerstone in ruthenium chemistry, primarily because it serves as a versatile and accessible starting material for the synthesis of ruthenium complexes spanning a wide array of oxidation states, from Ru(II) to the highest known state of Ru(VIII). wikipedia.orgwikipedia.orgriyngroup.com The +3 oxidation state of the precursor is readily reduced or oxidized, a property that chemists exploit to access the rich coordination and redox chemistry of ruthenium. chemeurope.com

Access to Ruthenium(II): The reduction of ruthenium(III) to ruthenium(II) is one of the most common transformations. This is often achieved by refluxing an alcoholic solution of RuCl₃·xH₂O in the presence of ligands that can stabilize the Ru(II) state, such as phosphines, bipyridines, or carbon monoxide. For example, the reaction with triphenylphosphine (B44618) (PPh₃) in ethanol (B145695) yields the important precursor tris(triphenylphosphine)ruthenium(II) dichloride, RuCl₂(PPh₃)₃. wikipedia.orgwikipedia.org Similarly, the synthesis of the well-known tris(bipyridine)ruthenium(II) chloride, [Ru(bipy)₃]Cl₂, involves the reduction of RuCl₃·xH₂O with an excess of 2,2'-bipyridine (B1663995) in ethanol, where ethanol acts as the reducing agent. wikipedia.org Reaction with carbon monoxide also readily reduces the Ru(III) center to form various Ru(II) carbonyl complexes. wikipedia.org

Access to Ruthenium(IV): While Ru(III) is the initial state, reactions can lead to the formation of Ru(IV) complexes, sometimes in mixed-valence compounds. The reaction of RuCl₃ with benzimidazole derivatives has been shown to yield complexes containing Ru(IV), such as (H₂L¹)₂[RuᴵᴵᴵCl₄(CH₃CN)₂]₂[RuᴵⱽCl₄(CH₃CN)₂]·2Cl·6H₂O, where both Ru(III) and Ru(IV) centers coexist. rsc.orgresearchgate.net The formation of the higher oxidation state is often influenced by the nature of the ligands and the reaction conditions; for instance, the absence of a strongly coordinating N,O-donor ligand can facilitate the formation of Ru(IV) species like [RuᴵⱽCl₆]²⁻. rsc.orgnih.gov

Access to Higher Oxidation States (V, VI, VII, VIII): Although less common in coordination chemistry starting directly from the chloride hydrate, access to higher oxidation states is well-established. Strong oxidizing agents are required to move from Ru(III) to these higher states. For example, the oxidation of ruthenium compounds can ultimately lead to the formation of ruthenium tetroxide (RuO₄), where ruthenium is in the +8 oxidation state. wikipedia.orgwikipedia.org Potassium perruthenate (KRuO₄), containing Ru(VII), and potassium ruthenate (K₂RuO₄), with Ru(VI), are also known and can be synthesized through oxidative routes that may originate from simpler ruthenium precursors derived from the trichloride. wikipedia.org The versatility of RuCl₃·xH₂O lies in its ability to be the entry point into the entire spectrum of ruthenium's redox chemistry. riyngroup.com

Table 2: Synthesis of Ruthenium Complexes in Various Oxidation States from RuCl₃·xH₂O

| Target Oxidation State | Reactant(s) / Conditions | Illustrative Product | Reference |

|---|---|---|---|

| Ruthenium(II) | Triphenylphosphine (PPh₃) in alcohol | RuCl₂(PPh₃)₃ | wikipedia.org |

| Ruthenium(II) | 2,2'-Bipyridine (bipy) in ethanol | [Ru(bipy)₃]Cl₂ | wikipedia.org |

| Ruthenium(II) | Carbon monoxide (CO) in ethanol | [Ru₂(CO)₄Cl₄] | wikipedia.org |

| Ruthenium(IV) | Reaction with specific ligands (e.g., 2-hydroxymethylbenzimidazole) under certain conditions | (Hdma)₂(HL)₂[RuᴵⱽCl₆]·2Cl·2H₂O | mdpi.com |

| Ruthenium(IV) | Reaction with acetonitrile (B52724) (AN) | [RuᴵⱽCl₄(AN)₂]·H₂O | mdpi.com |

| Ruthenium(VIII) | Strong oxidation (e.g., with sodium metaperiodate) of Ru compounds | RuO₄ (Ruthenium tetroxide) | wikipedia.orgwikipedia.org |

Catalytic Applications of Ruthenium Iii Chloride Hydrate and Its Derivatives

Organic Transformation Catalysissigmaaldrich.com

Ruthenium(III) chloride hydrate (B1144303) serves as a catalyst in a variety of significant organic transformations, often under mild and efficient conditions.

Dehydrogenation Reactions (e.g., Arylmethyl Alcohols to Aldehydes)

Ruthenium(III) chloride hydrate is a key component in creating catalysts for the dehydrogenation of alcohols. fishersci.co.uk For instance, a nanoparticulate ruthenium-aluminum oxyhydroxide catalyst, prepared from RuCl₃·xH₂O, demonstrates efficiency in the oxidant-free oxidation of a range of alcohols. This process involves the conversion of alcohols to their corresponding aldehydes or ketones. Mechanistic studies suggest that this transformation can proceed via a borrowing hydrogen methodology, where the alcohol is first dehydrogenated to an aldehyde intermediate. organic-chemistry.org While broadly applicable, this method is effective for the conversion of arylmethyl alcohols to their respective aldehydes.

Acylation Reactions (e.g., Alcohols, Phenols, Thiols, Amines)

Ruthenium(III) chloride has proven to be an effective catalyst for the acylation of various functional groups, including alcohols, phenols, thiols, and amines, using acetic anhydride (B1165640) as the acylating agent. nih.govsigmaaldrich.cn Research has shown that these reactions can proceed efficiently in the presence of a catalytic amount of RuCl₃ (typically 5 mol%) in solvents like acetonitrile (B52724) or in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]). nih.gov The use of ionic liquids offers the significant advantage of allowing the catalyst and solvent system to be recycled multiple times without a substantial loss of activity. nih.gov The methodology is applicable to a wide array of substrates, including primary, secondary, and even sterically hindered tertiary alcohols and phenols, providing high yields under mild, room temperature conditions. nih.govnih.gov

Table 1: RuCl₃-Catalyzed Acylation of Various Substrates

| Substrate | Product | Yield (%) |

| Benzyl alcohol | Benzyl acetate | 95 |

| 1-Octanol | Octyl acetate | 94 |

| Cyclohexanol | Cyclohexyl acetate | 92 |

| tert-Butyl alcohol | tert-Butyl acetate | 85 |

| Phenol | Phenyl acetate | 93 |

| 2,6-Dimethylphenol | 2,6-Dimethylphenyl acetate | 90 |

| Thiophenol | Thiophenyl acetate | 91 |

| Aniline | Acetanilide | 96 |

Note: Yields are for reactions catalyzed by RuCl₃ in an ionic liquid medium, as reported in scientific literature. nih.gov

Oxidation Reactions

The catalytic prowess of this compound is particularly evident in oxidation reactions, where it can be used with a co-oxidant to transform a wide range of substrates. sigmaaldrich.comorganic-chemistry.org

Pyrenes: Ruthenium(III) chloride, in conjunction with sodium periodate (B1199274) (NaIO₄) as the oxidant, provides a highly efficient, one-step method for the synthesis of pyrene-4,5-diones and pyrene-4,5,9,10-tetraones from pyrene (B120774) and its 2,7-disubstituted derivatives. figshare.comnih.govcapes.gov.br The selectivity of the reaction can be controlled by modulating the amount of oxidant and the reaction temperature, allowing for exclusive oxidation at either the 4,5-positions or the 4,5,9,10-positions under very mild conditions. figshare.comresearchgate.net

Fatty Alcohols to Aldehydes: A significant application of RuCl₃·xH₂O is the selective oxidation of long-chain fatty alcohols to the corresponding fatty aldehydes, which are valuable compounds in the fragrance and chemical industries. rptu.deresearchgate.netrptu.de Using trimethylamine (B31210) N-oxide (TMAO) as an inexpensive oxygen source, this homogeneous catalytic system achieves high conversion and selectivity. rptu.deresearchgate.net Optimized conditions, typically involving 0.5 mol% of RuCl₃ in a solvent like dimethylformamide (DMF) at 60°C, can yield over 90% of the desired aldehyde in a short time frame. rptu.de This method is particularly noteworthy as it addresses the challenge of over-oxidation to carboxylic acids, a common side reaction in the oxidation of primary aliphatic alcohols. rptu.de

Table 2: Selective Oxidation of Fatty Alcohols to Aldehydes using RuCl₃/TMAO

| Fatty Alcohol Substrate | Corresponding Aldehyde | Conversion (%) | Yield (%) |

| 1-Dodecanol | Dodecanal | >99 | 91 |

| 1-Tetradecanol | Tetradecanal | >99 | 92 |

| 1-Hexadecanol | Hexadecanal | >99 | 93 |

| 1-Octadecanol | Octadecanal | >99 | 92 |

| Oleyl alcohol | Oleyl aldehyde | >99 | 91 |

Note: Data represents optimized reaction conditions as reported in research findings. researchgate.netrptu.de

Cycloalkanes to Ketones: Ruthenium-catalyzed oxidation can be applied to cyclic hydrocarbons. When ruthenium tetroxide (RuO₄), often generated in situ from RuCl₃ and an oxidant like sodium periodate, is used, the methylene (B1212753) groups of cycloalkanes can undergo oxidation to produce the corresponding ketones. sciencemadness.orgscirp.org This demonstrates the catalyst's ability to activate and functionalize C-H bonds in alkanes.

Hantzsch 1,4-Dihydropyridines: The Hantzsch synthesis produces 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. organic-chemistry.orgwikipedia.org The subsequent aromatization of these 1,4-DHPs to form the corresponding pyridine (B92270) ring is a crucial transformation. Ruthenium-based catalysts can be employed for this oxidation step. wikipedia.org While various oxidizing agents are used for this aromatization, the use of catalytic systems often provides milder and more efficient reaction conditions. wikipedia.orgrsc.org

Quinoline Synthesis (e.g., from Primary Aromatic Amines and Triallylamine)

This compound is involved in the synthesis of substituted quinolines. fishersci.co.uk Specifically, it catalyzes the reaction between primary aromatic amines and triallylamine (B89441) to produce 2-ethyl-3-methylquinolines. fishersci.co.uk Ruthenium catalysts are known to facilitate heterocyclization reactions under non-acidic conditions, providing a valuable route to these important nitrogen-containing aromatic compounds. researchgate.net

Synthesis of Biscoumarins via Knoevenagel-Type Condensation/Michael Reactions

An efficient and environmentally benign protocol for the synthesis of biscoumarins has been developed using this compound as a homogeneous catalyst. researchgate.netresearchgate.netdoaj.org The process involves a one-pot domino Knoevenagel-type condensation followed by a Michael reaction between various aldehydes and 4-hydroxycoumarin (B602359). researchgate.netdoaj.org This reaction proceeds in high yields (70-95%) using just 5 mol% of RuCl₃·nH₂O in an aqueous medium, which aligns with the principles of green chemistry. The method is applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes, offering short reaction times of 25-35 minutes. researchgate.net

Table 3: RuCl₃-Catalyzed Synthesis of Biscoumarins

| Aldehyde | Product | Time (min) | Yield (%) |

| Benzaldehyde | Phenyl-bis(4-hydroxycoumarinyl)methane | 25 | 95 |

| 4-Chlorobenzaldehyde | (4-Chlorophenyl)-bis(4-hydroxycoumarinyl)methane | 25 | 94 |

| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)-bis(4-hydroxycoumarinyl)methane | 30 | 92 |

| 2-Furanaldehyde | (2-Furyl)-bis(4-hydroxycoumarinyl)methane | 30 | 85 |

| n-Heptanal | Heptyl-bis(4-hydroxycoumarinyl)methane | 35 | 75 |

Note: Data is based on the one-pot reaction of aldehydes with 4-hydroxycoumarin in the presence of catalytic RuCl₃·nH₂O in aqueous media. researchgate.net

Hydroxylation of Tertiary Hydrocarbons

Ruthenium-catalyzed oxidation reactions are capable of the selective hydroxylation of unactivated C-H bonds. Specifically, the oxidation system involving RuCl₃ and a stoichiometric oxidant can hydroxylate tertiary hydrocarbons. A notable example is the selective hydroxylation at the bridgehead carbons of adamantane, which are tertiary C-H bonds. sciencemadness.org This highlights the high reactivity of the catalytic species generated from ruthenium(III) chloride.

Oxidative Cyclization of Dienes to Oxepane Diols

The oxidative cyclization of dienes represents a powerful strategy for the synthesis of cyclic ethers, which are core structures in many natural products. While the ruthenium-catalyzed oxidative cyclization of 1,5-dienes is well-known to produce tetrahydrofuran (B95107) (THF) diols, the synthesis of larger ring systems such as oxepanes can also be achieved. wikipedia.orgrsc.org

Specifically, the use of ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium(III) chloride precursor, has been shown to be effective in the oxidative cyclization of 1,7-dienes to yield trans-oxepane diols. nih.gov This transformation is a notable example of the unique reactivity of ruthenium catalysts, as similar processes with other metal oxo-species are not known to produce these seven-membered rings. nih.gov The diastereoselective synthesis of 2,7-disubstituted trans-oxepane diols from 1,7-dienes underscores the utility of this method in constructing complex molecular architectures. nih.gov

The general mechanism for the oxidative cyclization of dienes by metal-oxo species is a topic of significant study. For the analogous and more commonly reported cyclization of 1,5-dienes to THF diols, the reaction can be mediated by RuO₄, perruthenate (RuO₄⁻), permanganate (B83412) (MnO₄⁻), and osmium tetroxide (OsO₄). nih.gov The process involves the formation of a metal-glycolate intermediate, which then undergoes cyclization.

Table 1: Ruthenium-Catalyzed Oxidative Cyclization of Dienes

| Diene Type | Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|

| 1,7-Dienes | RuO₄ (from RuCl₃) | trans-Oxepane diols | A novel and diastereoselective synthesis of 2,7-disubstituted trans-oxepane diols. This transformation is peculiar to ruthenium tetroxide. | nih.gov |

| 1,5-Dienes | RuO₄, RuO₄⁻ | Tetrahydrofuran diols | An effective method for the synthesis of five-membered cyclic ether diols. | nih.gov |

Alkyne Functionalization

Ruthenium catalysts are highly effective in mediating a variety of alkyne functionalization reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are characterized by their high atom economy and selectivity.

One prominent application is the intermolecular alkene-alkyne coupling, which provides a direct route to 1,4-dienes. researchgate.net This reaction, catalyzed by ruthenium(II) complexes, is highly regio-, diastereo-, and chemoselective, proceeding without the need for pre-metalated reagents. researchgate.net The utility of this method has been demonstrated in the total synthesis of complex molecules. researchgate.net While initially limited to monosubstituted olefins, recent advancements have enabled the use of disubstituted olefins through the use of carbamate (B1207046) directing groups, yielding stereodefined trisubstituted enecarbamates. researchgate.net

Ruthenium-catalyzed dimerization of alkynes is another significant transformation. An in-situ generated ruthenium-acetylide complex has been shown to be an effective catalyst for both homo- and cross-dimerization of alkynes. sigmaaldrich.com Furthermore, a ruthenacyclopentadiene complex can catalyze the linear coupling reaction of acetylene (B1199291) and acrylic compounds. sigmaaldrich.com

Hydrative cyclization of 1,5-enynes, catalyzed by ruthenium complexes, offers a pathway to cyclopentanone (B42830) derivatives. nih.gov This reaction is proposed to proceed through the formation of a ruthenium vinylidene, followed by anti-Markovnikov hydration and intramolecular Michael addition. nih.gov

Table 2: Ruthenium-Catalyzed Alkyne Functionalization Reactions

| Reaction Type | Catalyst System | Substrates | Products | Key Findings | Reference |

|---|---|---|---|---|---|

| Alkene-Alkyne Coupling | Ruthenium(II) complexes | Olefins and alkynes | 1,4-Dienes, Trisubstituted enecarbamates | Highly atom-economic and selective. Applicable to both mono- and disubstituted olefins. | researchgate.net |

| Alkyne Dimerization | Ruthenium-acetylide complex | Terminal and internal alkynes | Dimeric alkynes | Effective for both homo- and cross-dimerization. | sigmaaldrich.com |

| Hydrative Cyclization | [(p-cymene)RuCl₂]₂/dppm | 1,5-Enynes | Cyclopentanone derivatives | Proceeds via a proposed ruthenium vinylidene intermediate. | nih.gov |

Olefin Metathesis and Alkene Metathesis

Olefin metathesis, a reaction that involves the redistribution of alkene bonds, has become a cornerstone of modern organic synthesis, and ruthenium-based catalysts have been central to its development and application. nih.govnih.gov These catalysts are known for their tolerance to a wide range of functional groups, as well as to air and moisture. oakwoodchemical.com

The generally accepted mechanism, proposed by Chauvin and Hérisson, involves the formation of a metal-carbene that reacts with an olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. nih.gov This intermediate then undergoes cycloreversion to generate a new olefin and a new metal-carbene, propagating the catalytic cycle. nih.gov

Significant advancements have been made in developing stereoselective olefin metathesis reactions. nih.gov Z-selective olefin metathesis catalysts have been developed, making Z-olefins more accessible. nih.govmdpi.com These catalysts often feature specific ligand designs that control the stereochemistry of the ruthenacyclobutane intermediate, thereby dictating the geometry of the resulting olefin. nih.gov Asymmetric ring-closing metathesis (ARCM) using chiral ruthenium catalysts has also seen considerable progress, enabling the synthesis of enantiomerically enriched cyclic products. nih.gov

Table 3: Developments in Ruthenium-Catalyzed Olefin Metathesis

| Metathesis Type | Catalyst Features | Outcome | Significance | Reference |

|---|---|---|---|---|

| Z-Selective Metathesis | Cyclometalated scaffolds, specific carboxylate or nitrato ligands | High selectivity for Z-olefins | Provides access to a class of olefins that were previously difficult to synthesize selectively. | nih.govmdpi.com |

| Asymmetric Ring-Closing Metathesis (ARCM) | Chiral N-heterocyclic carbene (NHC) ligands | Enantiomerically enriched cyclic products, including tetrasubstituted olefins | Enables the construction of complex chiral molecules. | nih.gov |

| General Olefin Metathesis | High functional group tolerance | Broad applicability in organic and polymer synthesis | Allows for metathesis reactions in the presence of various functional groups, simplifying synthetic routes. | oakwoodchemical.comorganic-chemistry.org |

Hydrogenation Reactions

Ruthenium-based catalysts are widely employed in hydrogenation reactions due to their high activity and selectivity under often mild conditions. organic-chemistry.orgresearchgate.net this compound itself can serve as a precursor for various active catalytic species.

A significant area of application is the hydrogenation of biomass-derived platform molecules. For instance, the hydrogenation of levulinic acid to γ-valerolactone (GVL) is extensively catalyzed by ruthenium systems. organic-chemistry.org Both heterogeneous ruthenium catalysts on solid supports and homogeneous water-soluble complexes have been successfully applied, often in aqueous media. organic-chemistry.org Ruthenium catalysts exhibit a unique ability to selectively hydrogenate the keto group of levulinic acid under mild conditions. organic-chemistry.org

Ruthenium catalysts also show high selectivity in the hydrogenation of other functional groups. A ruthenium(II) complex has been reported for the highly selective Markovnikov hydrogenation of terminal epoxides to secondary alcohols. This reaction tolerates a wide range of substituents on the epoxide. Furthermore, the semihydrogenation of alkynes to E-alkenes can be achieved using simple ruthenium catalysts with alcohols as the hydrogen source, avoiding the need for external ligands.

Table 4: Selected Ruthenium-Catalyzed Hydrogenation Reactions

| Substrate | Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|

| Levulinic Acid | Heterogeneous Ru on solid supports, Homogeneous Ru complexes | γ-Valerolactone (GVL) | High selectivity for keto group hydrogenation under mild conditions, often in aqueous media. | organic-chemistry.org |

| Terminal Epoxides | Ruthenium(II) complex | Secondary Alcohols | Highly regioselective Markovnikov hydrogenation. | |

| Diaryl Alkynes | Ru₃(CO)₁₂ with alcohol as H-donor | E-Alkenes | Selective semihydrogenation without the need for external ligands. |

C-H Bond Activation and Hydroarylation Reactions

The direct functionalization of C-H bonds is a highly atom-economical approach to constructing complex molecules, and ruthenium catalysts have emerged as powerful tools for these transformations. Ruthenium(III) chloride can serve as an efficient and inexpensive precursor for catalytic systems used in hydroarylation reactions via C-H bond activation.

Ruthenium-catalyzed hydroarylation of alkynes and alkenes with aromatic compounds bearing a directing group is a well-established method for synthesizing substituted alkenes and alkylated arenes. The directing group, such as a ketone, amide, or heterocycle, positions the catalyst for regioselective C-H activation, typically at the ortho position. The reaction can proceed through different pathways, including oxidative addition and deprotonation, with the latter often providing higher regio- and stereoselectivity.

Recent advancements include the use of visible light to enable ruthenium(II)-catalyzed hydroarylation of unactivated olefins at room temperature, expanding the scope and mildness of these reactions. Carboxylate-assisted ruthenium(II) catalysis has also proven effective under mild conditions. Furthermore, ruthenium catalysts have been employed for the C-H arylation of diverse aryl carboxylic acids with aryl halides.

Table 5: Ruthenium-Catalyzed C-H Activation and Hydroarylation | Reaction Type | Catalyst System | Substrates | Products | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Hydroarylation of Alkynes | Ruthenium(II) complexes with directing groups | Aromatics with directing groups and alkynes | Trisubstituted alkenes | Highly regio- and stereoselective C-C bond formation. | | | Photo-induced Hydroarylation of Olefins | Ruthenium(II) catalyst with visible light | Aromatics with directing groups and unactivated olefins | Alkylated arenes | Occurs at room temperature, demonstrating high functional group tolerance. | | | Hydroarylation of Olefins | RuCl₃ as precursor | Aromatic ketones and Michael acceptors | Alkylated ketones and esters | Simple and efficient catalytic system under mild conditions. | | | C-H Arylation of Carboxylic Acids | Ru ligated to phosphine (B1218219) or bipyridine | Aryl carboxylic acids and aryl halides | Biaryls | Direct arylation of arenes via C-H bond activation. | |

Alkylation of Oxindole (B195798) with Alcohols

The alkylation of oxindoles at the 3-position is a key transformation for the synthesis of numerous biologically active molecules. Ruthenium-catalyzed reactions have provided an atom-economical and environmentally friendly method for this purpose, using alcohols as alkylating agents.

An in situ generated catalyst from this compound (RuCl₃·xH₂O) and triphenylphosphine (B44618) (PPh₃) in the presence of a base mediates the mono-3-alkylation of oxindole with a wide range of alcohols. This procedure is often performed under solvent-free conditions and produces water as the only byproduct. The reaction is applicable to various aromatic, heteroaromatic, and aliphatic alcohols, affording the corresponding 3-substituted oxindoles in good to excellent yields.

The proposed mechanism involves a "borrowing hydrogen" or "hydrogen auto-transfer" process. The ruthenium catalyst first dehydrogenates the alcohol to the corresponding aldehyde or ketone. This is followed by a condensation reaction with the acidic methylene group of the oxindole. The resulting C-C double bond is then hydrogenated by the ruthenium hydride species formed in the initial step, regenerating the catalyst and yielding the alkylated product.

Table 6: Ruthenium-Catalyzed Alkylation of Oxindole with Alcohols

| Catalyst System | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|

| RuCl₃·xH₂O / PPh₃ / Base | Oxindole and various alcohols (primary, secondary; aromatic, aliphatic) | 3-Mono-alkylated oxindoles | Atom-economical, often solvent-free, water is the only byproduct, good to excellent yields. |

Synthesis of Acetals from Aldehydes

The protection of aldehydes as acetals is a fundamental transformation in organic synthesis, preventing their reaction under conditions intended to modify other parts of a molecule. Ruthenium(III) chloride has been demonstrated to be an effective catalyst for this purpose, offering a mild and chemoselective method for the synthesis of acetals.

A procedure has been described for the acetalization of various aldehydes in the presence of ketones, highlighting the chemoselectivity of the ruthenium(III) chloride-catalyzed reaction. This method allows for the selective protection of the more reactive aldehyde functional group while leaving ketones intact. The use of a polyvinyl pyridine-supported ruthenium(III) complex (RuPVP) has also been reported for the chemoselective protection of aldehydes.

In a related application, this compound has been used for the conversion of aldehydes to 1,1-diacetates under mild conditions. This transformation also serves to protect the aldehyde group and demonstrates the versatility of RuCl₃·xH₂O as a catalyst for reactions at the carbonyl carbon of aldehydes.

Table 7: Ruthenium(III) Chloride-Catalyzed Acetalization of Aldehydes

| Catalyst System | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium(III) chloride | Aldehydes (in the presence of ketones) | Acetals | Mild and chemoselective protection of aldehydes. | |

| Ruthenium(III)-polyvinyl pyridine (RuPVP) | Aldehydes (in the presence of ketones) | Acetals | Chemoselective protection using a polymer-supported catalyst. | |

| This compound | Aldehydes | 1,1-Diacetates | Mild conditions for the formation of diacetate protecting groups. |

Synthesis of α-Aminonitriles

Ruthenium(III) chloride is an effective catalyst for the oxidative cyanation of tertiary amines to produce α-aminonitriles. This process offers a clean and environmentally favorable method for the formation of these valuable synthetic intermediates. organic-chemistry.org In a typical reaction, a tertiary amine is treated with sodium cyanide in the presence of a catalytic amount of RuCl₃ under an oxygen atmosphere. organic-chemistry.org This reaction proceeds with high yields and demonstrates the utility of ruthenium catalysis in C-C bond formation. organic-chemistry.org

Electrocatalysis

This compound is a key starting material for the synthesis of advanced electrocatalytic materials used in various energy-related applications. sigmaaldrich.comsigmaaldrich.com These materials are crucial for improving the efficiency of processes like water splitting and fuel cells.

Ruthenium-based materials are highly promising alternatives to platinum for catalyzing the hydrogen evolution reaction (HER), a critical process in producing hydrogen fuel through water electrolysis. rsc.orgnih.gov this compound is frequently used as a precursor to synthesize ruthenium nanoparticles and single-atom catalysts for HER. sigmaaldrich.comsigmaaldrich.com These catalysts are designed to have low overpotentials and fast reaction kinetics. researchgate.net The performance of Ru-based HER catalysts is often evaluated in acidic or alkaline media, with research focused on enhancing their activity and long-term stability. mdpi.com Strategies to improve these catalysts include engineering the electronic structure, utilizing supportive materials, and designing specific nanostructures. nih.govresearchgate.net

Table 1: Performance of a Ruthenium-based Electrocatalyst for HER

| Catalyst | Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) |

|---|---|---|---|

| P-Ru/C | 1 M KOH | 31 | 105 |

| Pt/C (commercial) | 1 M KOH | 39 | 114 |

| Ru/C | 1 M KOH | 103 | 129 |

Data sourced from a study on phosphorus-doped ruthenium nanoparticles, where P-Ru/C shows enhanced performance compared to commercial Pt/C and undoped Ru/C. researchgate.net

The oxygen evolution reaction (OER) is the other half-reaction of water splitting and often represents a significant bottleneck due to its sluggish kinetics. nih.gov Ruthenium oxides, derived from this compound, are among the most active electrocatalysts for OER, particularly in acidic environments. researchgate.netfsdjournal.org Research focuses on developing highly active and stable Ru-based materials, as their durability can be a challenge under the harsh oxidative conditions of OER. rsc.org Strategies include the formation of mixed metal oxides or supporting ruthenium species on stable scaffolds. fsdjournal.org For instance, a recyclable ruthenium catalyst prepared from this compound demonstrated high stability and a current density of 190 mA/cm² at 1.5 V vs SCE in high-temperature phosphoric acid water electrolysis. researchgate.net

This compound is a precursor for synthesizing bimetallic and trimetallic alloy catalysts, such as PtRu, PtRuIr, or PtRuFe, which are investigated for the electrocatalytic oxidation of small organic molecules like methanol (B129727) and formic acid. sigmaaldrich.comsigmaaldrich.com These reactions are fundamental to the operation of direct methanol and direct formic acid fuel cells. The inclusion of ruthenium in platinum-based catalysts is known to enhance their tolerance to carbon monoxide poisoning, a common issue that degrades fuel cell performance.

Beyond heterogeneous electrocatalysis, molecular ruthenium complexes derived from this compound are extensively studied as catalysts for water oxidation. nih.govtdl.org These homogeneous catalysts are often used in systems driven by chemical oxidants or light, mimicking the process of natural photosynthesis. tdl.org The design of the ligand environment around the ruthenium center is crucial for the catalyst's activity and stability. nih.gov For example, mononuclear ruthenium complexes with specific bipyridine-dicarboxylic acid (bda) ligands have shown exceptionally high turnover numbers for water oxidation. nih.gov

Mechanistic Studies of Ruthenium(III)-Catalyzed Reactions

Understanding the mechanism of ruthenium-catalyzed reactions is essential for the rational design of more efficient and selective catalysts. Ruthenium(III) can act as a catalyst through various pathways, including the formation of intermediate complexes with reactants or by cycling through different oxidation states. nih.gov

Kinetic studies are often employed to elucidate these mechanisms. For instance, in the Ru(III)-catalyzed oxidation of certain organic substrates, the reaction order with respect to the catalyst, substrate, and oxidant provides insight into the rate-determining steps. nih.govscirp.orgias.ac.in In many cases, the active catalytic species is identified, such as [Ru(H₂O)₅(OH)]²⁺ in the oxidation of chloramphenicol (B1208) in an alkaline medium. nih.gov

Mechanistic investigations have revealed that Ru(III)-catalyzed reactions can proceed through different pathways depending on the reactants and conditions. One example is the anti-Markovnikov hydroamination of vinylarenes, where a novel mechanism involving nucleophilic attack on a ruthenium η⁶-vinylarene complex was proposed. acs.org In other oxidation reactions, the formation of a complex between Ru(III) and the substrate is a key step, which then reacts with the oxidant in the rate-determining step. ias.ac.in The study of these mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of ruthenium catalysts.

Table 2: Investigated Ru(III)-Catalyzed Reactions and Mechanistic Findings

| Reaction | Substrate | Oxidant | Key Mechanistic Insight |

|---|---|---|---|

| Oxidation | Chloramphenicol | Hexacyanoferrate(III) | The active catalyst is [Ru(H₂O)₅(OH)]²⁺; reaction is first order in Ru(III). nih.gov |

| Oxidation | Cyclohexanone | Acidic Bromate | Reaction is first order in Ru(III) and zero order in the oxidant. scirp.org |

| Oxidation | L-lysine | Diperiodatoargentate(III) | Proceeds via a Ru(III)-L-lysine complex reacting with monoperiodatoargentate(III). ias.ac.in |

Ruthenium Iii Chloride Hydrate in Materials Science

Precursor for Ruthenium-Based Catalysts and Nanomaterials

As a readily available and common ruthenium compound, RuCl₃·xH₂O serves as the foundational material for the synthesis of numerous catalytically active substances and nanomaterials. wikipedia.org Its utility stems from the ability to control the size, morphology, and composition of the final product through various synthesis techniques, thereby tailoring the material's properties for specific applications.

Ruthenium(III) chloride hydrate (B1144303) is extensively used to produce ruthenium (Ru) nanoparticles, which are highly sought after for their catalytic and electrocatalytic properties. rsc.orgresearchgate.net The synthesis is typically achieved through the chemical reduction of an aqueous or alcoholic solution of RuCl₃·xH₂O. researchgate.netdoaj.org

Several methods are employed to control the size and distribution of the resulting nanoparticles. The polyol process, for instance, uses a polyol like ethylene (B1197577) glycol as both the solvent and the reducing agent, often assisted by microwave irradiation. researchgate.net Another common approach is the use of strong reducing agents such as sodium borohydride (B1222165) in an aqueous solution. rsc.orgresearchgate.net In these methods, stabilizing agents like polyvinylpyrrolidone (B124986) (PVP) or sodium dodecyl sulfate (B86663) (SDS) are often added to prevent the agglomeration of the nanoparticles. rsc.orgresearchgate.net

Research has shown that reaction parameters play a critical role in determining the final nanoparticle characteristics. For example, lower reaction temperatures in the polyol method can lead to the formation of larger nanoparticles. rsc.org Similarly, hydrothermal synthesis techniques, using reducing agents like sodium citrate (B86180) or ascorbic acid, have been developed to produce Ru nanoparticles with controlled shapes and sizes, ranging from 1 to 120 nm. nih.gov These nanoparticles are effective catalysts for reactions like ammonia (B1221849) synthesis and are crucial in electrocatalysis for processes such as the hydrogen evolution reaction (HER). researchgate.netrsc.orgmdpi.com

Table 1: Synthesis Methods for Ruthenium Nanoparticles from RuCl₃·xH₂O

| Synthesis Method | Reducing Agent | Stabilizer/Medium | Key Findings/Resulting Size | Source(s) |

|---|---|---|---|---|

| Polyol Method | Propanol | PVP | Particle size is temperature-dependent: 2.6 nm at 98°C, 51.5 nm at 30°C. | rsc.org |

| Chemical Reduction | Sodium Borohydride | Water-ethanol solution | Synthesis of 1.2 nm nanoparticles at room temperature. | rsc.org |

| Chemical Reduction | Sodium Borohydride | Sodium Dodecyl Sulfate (SDS) | Formation of stable colloidal Ru nanoparticles. | researchgate.netdoaj.org |

| Sonochemical Reduction | - | Aqueous solution | Formation of nanoparticles at 21°C using ultrasound. | rsc.org |

| Hydrothermal Synthesis | Ascorbic Acid | Aqueous solution | Spherical nanoparticles, 3-5 nm in size. | nih.gov |

| Microwave-Assisted Solvothermal | Ethylene Glycol | γ-Al₂O₃ support | Average particle size of 2.2 nm to 3.0 nm. | researchgate.net |

Ruthenium(III) chloride hydrate is also the primary precursor for synthesizing ruthenium oxide (RuO₂) nanoparticles and nanostructures. ijnnonline.net These materials are of great interest for their applications in supercapacitors, gas sensors, and as catalysts. ijnnonline.net

One method for their preparation is through a precipitation process, where an aqueous solution of RuCl₃·xH₂O is treated with a base like sodium hydroxide (B78521) in the presence of a surfactant such as sodium octanoate. ijnnonline.net This approach can yield RuO₂ nanoparticles with an average size of around 50 nm. ijnnonline.net Another technique involves a template-directed, sol-gel synthesis. In this method, a solution of RuCl₃·xH₂O in ethanol (B145695) is gelled, aged, and then heated in air. acs.org This process has been used to create crystalline RuO₂ nanowires with diameters of approximately 128 nm, composed of interconnected, highly crystalline nanoparticles. acs.org The thermal decomposition of RuCl₃ hydrate at different annealing temperatures is another straightforward method to obtain RuO₂. researchgate.net

Table 2: Synthesis of Ruthenium Oxide Nanomaterials from RuCl₃·xH₂O

| Synthesis Method | Key Reagents | Resulting Material | Key Characteristics | Source(s) |

|---|---|---|---|---|

| Precipitation | NaOH, Octanoic Acid | RuO₂ Nanoparticles | Average particle size of 50 nm. | ijnnonline.net |

| Sol-Gel | Ethanol, Propylene Oxide | Crystalline RuO₂ Nanowires | Diameter of 128 ± 15 nm; composed of ~25 nm nanoparticles. | acs.org |

| Chemical Method | NH₄HCO₃ | Amorphous RuO₂ on Carbon Material | Composite electrode material for supercapacitors. | google.com |

A frontier in catalysis is the development of single-atom catalysts (SACs), where individual metal atoms are dispersed on a support material. This approach maximizes atomic utilization efficiency and allows for the tuning of electronic structures for enhanced catalytic activity. rsc.orgrsc.org Ruthenium-based SACs are particularly promising alternatives to platinum catalysts for the hydrogen evolution reaction (HER). rsc.org

This compound serves as a precursor for creating these advanced catalysts. The synthesis involves anchoring individual ruthenium ions from the precursor onto a support material, followed by a reduction or treatment process. For example, researchers have successfully implanted Ru single atoms and ruthenium nitride nanoparticles onto N-doped graphene nanosheets, creating a highly active electrocatalyst for both acidic and alkaline environments. mdpi.com While specific syntheses for Ru-doped ZrO₂ or Ru-doped MXenes from RuCl₃·xH₂O are part of ongoing research, the fundamental strategy relies on using this precursor to introduce isolated Ru atoms onto various oxide, carbon, or MXene supports. rsc.orgrsc.org

This compound is utilized in the preparation of specific mixed-metal catalysts, such as nanoparticulate ruthenium-aluminum oxyhydroxide. nanochemazone.com These catalysts have demonstrated high efficiency in specific organic transformations, such as the dehydrogenation of arylmethyl alcohols to their corresponding aldehydes. nanochemazone.com The synthesis involves the co-precipitation or controlled hydrolysis of RuCl₃·xH₂O along with an aluminum precursor to create an intimately mixed, high-surface-area catalytic material.

Thin Film Deposition for Electronics and Microelectromechanical Systems (MEMS)

In the field of electronics, this compound plays a critical role as a precursor for the deposition of thin films of ruthenium and its derivatives. shlzpharma.comsigmaaldrich.com These films are integral to the fabrication of a variety of electronic components, including memory devices, integrated circuits, and microelectromechanical systems (MEMS). shlzpharma.comsigmaaldrich.com The desirable properties of ruthenium films, such as excellent electrical conductivity and the ability to withstand high temperatures, make them suitable for these demanding applications. shlzpharma.com The deposition can be carried out through various techniques, including chemical vapor deposition (CVD) or atomic layer deposition (ALD), where the volatile ruthenium precursor, often derived from RuCl₃·xH₂O, is introduced into a reaction chamber to form a uniform film on a substrate.

Applications in Dye-Sensitized Solar Cells (DSSCs)

This compound is a fundamental starting material in the synthesis of complex ruthenium-based dyes used as sensitizers in dye-sensitized solar cells (DSSCs). shlzpharma.commagtech.com.cn DSSCs are a promising class of photovoltaic devices that mimic photosynthesis to convert light into electricity. sigmaaldrich.com

The operational principle of a DSSC relies on a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). sigmaaldrich.comresearchgate.net Ruthenium-based complexes, such as the well-known N3, N719, and black dyes, are synthesized from precursors like RuCl₃·xH₂O. wikipedia.orgsigmaaldrich.comresearchgate.net These dyes are highly effective due to their broad absorption of visible light, long-lived excited states, and efficient electron injection capabilities. sigmaaldrich.comresearchgate.net When the dye absorbs a photon, an electron is promoted to an excited state and then rapidly injected into the conduction band of the TiO₂. sigmaaldrich.com This charge separation is the first step in generating an electric current. The oxidized dye is then regenerated by a redox mediator in an electrolyte, completing the circuit. sigmaaldrich.com DSSCs using these ruthenium complexes have achieved high photo-to-electric conversion efficiencies of over 11% with excellent stability, demonstrating their potential for practical applications in solar energy. magtech.com.cnresearchgate.net

Precursor for Metal Alloys (e.g., PtRuIr, PtRuFe) in Electrocatalysis

This compound is a common starting material for the synthesis of multimetallic nanoparticles used in electrocatalysis, a key technology in fuel cells and other electrochemical devices. The addition of ruthenium to platinum-based catalysts is known to enhance their performance, particularly in the oxidation of small organic molecules like methanol (B129727) and formic acid.

Trimetallic alloys such as platinum-ruthenium-iridium (PtRuIr) and platinum-ruthenium-iron (PtRuFe) have been investigated to further improve catalytic activity and stability. This compound, along with precursors for the other metals, is typically reduced in a controlled chemical reaction to form alloyed nanoparticles. These nanoparticles are often dispersed on a high-surface-area carbon support to maximize their catalytic efficiency.

Research into these trimetallic catalysts involves their synthesis from precursors like this compound, followed by thorough characterization and electrochemical testing. The performance of these catalysts is often evaluated by measuring key parameters such as the onset potential and current density for specific electrocatalytic reactions. While direct comparative studies under identical conditions are limited, the available data provides insights into their relative activities. For instance, in direct formic acid fuel cells, Pt/Ru catalysts have shown high power density at low voltages. bohrium.com In methanol electro-oxidation, PtRu/C catalysts have demonstrated high electrocatalytic activity. pku.edu.cn

Table 1: Electrocatalytic Performance of Ruthenium-Containing Alloy Catalysts

| Catalyst | Reaction | Peak Current Density (mA/cm²) | Onset Potential (V vs. RHE) | Reference |

| Pt/Ru | Formic Acid Oxidation | 38 | ~0.59 | bohrium.com |

| PtRu/C | Methanol Oxidation | 0.53 A mg⁻¹ Pt | Not Specified | mdpi.com |

This table presents a selection of performance data for ruthenium-containing electrocatalysts. Direct comparison should be made with caution due to variations in experimental conditions.

Development of Air and Moisture-Tolerant Homogeneous Ruthenium Catalysts

A significant area of research in materials science is the development of homogeneous catalysts that are tolerant to air and moisture. korea.ac.kr Traditionally, many highly active homogeneous catalysts are sensitive to these atmospheric components, requiring stringent inert-atmosphere techniques for their handling and use. This compound has been instrumental as a precursor in the synthesis of a new generation of robust ruthenium-based catalysts that overcome these limitations.

One of the most prominent examples is in the field of olefin metathesis, a powerful carbon-carbon bond-forming reaction. The development of Grubbs and Hoveyda-Grubbs type catalysts revolutionized this area due to their remarkable functional group tolerance and stability. mdpi.com this compound is a key starting material in the synthesis of these complex organometallic compounds. hilarispublisher.com These catalysts exhibit high activity in various metathesis reactions, such as ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP), often without the need for strictly anhydrous or anaerobic conditions. hilarispublisher.comresearchgate.net Some of these catalysts have demonstrated long-term stability in air. bohrium.com

Beyond olefin metathesis, this compound has been used to generate air-stable catalysts for other important organic transformations. For example, an in situ generated catalyst system from this compound and 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) has been shown to be an active, recyclable, and air-stable catalyst for aqueous-phase nitrile hydration. This system demonstrates comparable activity to pre-formed catalysts and can be recycled multiple times without significant loss of performance.

Furthermore, robust ruthenium catalysts for the dehydrogenation of ammonia borane, a promising hydrogen storage material, have been developed from ruthenium precursors. These catalysts can operate in air and tolerate moisture, which is a significant advantage for practical applications. The development of such tolerant catalysts is crucial for the broader adoption of homogeneous catalysis in both laboratory and industrial settings, simplifying procedures and reducing costs associated with inert-atmosphere techniques.

Spectroscopic and Analytical Investigations of Ruthenium Iii Chloride Hydrate

UV-Visible Spectroscopy for Speciation and Kinetic Studies

UV-Visible spectroscopy is a powerful tool for investigating the speciation of ruthenium(III) chloride hydrate (B1144303) in solution and for studying the kinetics of its reactions. The distinct electronic transitions of different ruthenium(III) chloro-aqua complexes allow for their identification and quantification.

In aqueous hydrochloric acid (HCl) solutions, ruthenium(III) exists as a mixture of chloro-aqua species with the general formula [RuCln(H2O)6-n]3-n. The distribution of these species is highly dependent on the HCl concentration. jaea.go.jp As the concentration of HCl increases, the aqua ligands are progressively replaced by chloride ligands. researchgate.net For instance, studies have shown that in solutions with low HCl concentrations (e.g., 0.5 M), the predominant species is [RuCl4(H2O)2]-, while at high HCl concentrations (e.g., 10 M), the main species becomes [RuCl6]3-. jaea.go.jp

The UV-Vis spectra of these solutions exhibit characteristic absorption bands that shift with the changing speciation. Typically, three main bands are observed in the 300–360 nm range, which are sensitive to the number of coordinated chloride ions. jaea.go.jp The time required for the speciation to reach equilibrium also varies with the HCl concentration; equilibrium is achieved much faster at higher HCl concentrations due to the faster anation rate of higher chloro-complexes. jaea.go.jp For example, in 1 M HCl, equilibrium is reached within 13 days, whereas this time is significantly shorter at higher acidities. jaea.go.jp The ruthenium(III) salt itself displays characteristic d-d absorption bands, with noticeable peaks around 200 nm and 370 nm. researchgate.net

The kinetics of aquation and anation reactions of ruthenium(III) chloro complexes have been extensively studied using UV-Visible spectroscopy. The pseudo-first-order aquation rate constant for the conversion of [RuCl6]3- to [RuCl5(H2O)]2- has been determined, as well as the anation rate constant for the reverse reaction. core.ac.uk These kinetic parameters are crucial for understanding and controlling the reactivity of ruthenium(III) chloride in various chemical processes.

Table 1: Predominant Ruthenium(III) Species in HCl Solutions as Determined by UV-Vis Spectroscopy jaea.go.jp

| HCl Concentration (M) | Predominant Species |

| 0.5 | [RuCl4(H2O)2]- |

| 2 | [RuCl5(H2O)]2- |

| 10 | [RuCl6]3- |

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Coordination Environment Elucidation

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides detailed information about the local atomic structure around the ruthenium center in ruthenium(III) chloride hydrate and its complexes. By analyzing the fine structure of the X-ray absorption spectrum above the absorption edge of ruthenium, one can determine the type, number, and distance of neighboring atoms.

EXAFS studies have been instrumental in confirming the coordination environment of ruthenium(III) in various solutions and extracted complexes. For instance, in hydrochloric acid solutions, Ru K-edge EXAFS analysis has revealed the systematic replacement of water molecules by chloride ions in the first coordination sphere of Ru(III) as the HCl concentration increases. jaea.go.jpresearchgate.net This is consistent with the findings from UV-Visible spectroscopy.

The analysis involves fitting the experimental EXAFS data to theoretical models. For ruthenium(III) in HCl, a two-shell model fitting for chlorine and oxygen atoms is typically used to determine the coordination numbers (N) and interatomic distances (R) for Ru-Cl and Ru-O bonds. researchgate.net These structural parameters provide a direct picture of the average local environment of the ruthenium atoms. For example, EXAFS analysis of a Ru(III) complex extracted into an organic phase has shown that the Ru3+ ion is coordinated to five chloride ions and one water molecule in its inner sphere. jaea.go.jp

Table 2: Representative Ru K-edge EXAFS Structural Parameters for Ru(III) in HCl Solutions researchgate.net

| Sample (HCl concentration) | Shell | Coordination Number (N) | Bond Distance (Å) |

| Low HCl | Ru-O | Decreases with increasing HCl | ~2.1 |

| Ru-Cl | Increases with increasing HCl | ~2.35 | |

| High HCl | Ru-O | Approaches 0 | - |

| Ru-Cl | Approaches 6 | ~2.35 |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis in Surface Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) state of the elements within the top few nanometers of a material's surface. For this compound, XPS is particularly valuable for verifying the +3 oxidation state of ruthenium and for studying its behavior in surface-related applications like catalysis.

The Ru 3d region of the XPS spectrum is characteristic of the ruthenium oxidation state. However, analysis can be complicated by the significant overlap between the Ru 3d and C 1s peaks, especially from adventitious carbon contamination. thermofisher.com The Ru 3d spectrum shows spin-orbit split components, Ru 3d5/2 and Ru 3d3/2, with a separation of about 4.2 eV. thermofisher.com

For ruthenium compounds, the binding energy of the Ru 3d5/2 peak is indicative of the oxidation state. For example, metallic ruthenium (Ru(0)) typically shows a peak around 280.2 eV, while RuO2 (Ru(IV)) appears at approximately 280.7 eV. thermofisher.com Ruthenium(III) species are expected to have binding energies between these values. However, it's important to note that commercial this compound can be a complex mixture of chloro or chlorohydroxo species and may even contain some Ru(IV), which can be reduced by the X-ray beam during analysis. researchgate.net A peak at a binding energy of about 282.2 eV can be assigned to ruthenium in an oxidation state higher than +4, such as in Ru oxyhydroxide. researchgate.net

In studies of ruthenium-based catalysts, XPS is used to track changes in the ruthenium oxidation state during reactions. For instance, it has been shown that Ru(IV) species can be reduced to lower oxidation states under certain reaction conditions. researchgate.net

Table 3: Typical Ru 3d5/2 Binding Energies for Different Ruthenium Species thermofisher.comresearchgate.net

| Chemical State | Binding Energy (eV) |

| Ru metal (Ru(0)) | 280.2 |

| RuO2 (Ru(IV)) | 280.7 |

| Ru oxyhydroxide (Ru > +4) | 282.2 |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential techniques for the characterization of complexes derived from this compound.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. In the context of ruthenium(III) chloride complexes, IR spectroscopy can be used to identify the coordination of various ligands to the ruthenium center. For example, the presence of water molecules in the coordination sphere can be confirmed by characteristic O-H stretching and bending vibrations. The coordination of organic ligands, such as those containing C=N or other specific functional groups, will also give rise to distinct peaks in the IR spectrum, which may shift upon coordination to the metal. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the structure of molecules in solution. However, the characterization of ruthenium(III) complexes by NMR is challenging because Ru(III) is a paramagnetic ion, having an unpaired electron. acs.orgnih.gov This paramagnetism leads to significant broadening and shifting of NMR signals, making the spectra difficult to interpret. acs.org

Despite these challenges, advanced NMR techniques can be employed to study paramagnetic ruthenium(III) complexes. nih.govacs.org The observed shifts, known as hyperfine shifts, are composed of contact (through-bond) and pseudocontact (through-space) contributions. nih.gov By analyzing these shifts, often with the aid of theoretical calculations, it is possible to gain insights into the electronic structure and the geometry of the complex. acs.orgnih.gov It is also important to consider that ruthenium(III) complexes can undergo aquation in aqueous solutions, where ligands are replaced by water molecules, which can be monitored by NMR. acs.orgnih.gov

Thermogravimetric Analysis for Hydration State and Thermal Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the hydration state (the number of water molecules) of this compound and for studying the thermal stability of its complexes.

A typical TGA curve for a hydrated ruthenium(III) complex will show one or more mass loss steps as the temperature is increased. The initial mass loss, usually occurring at lower temperatures (e.g., below 200°C), corresponds to the loss of water of hydration. By quantifying this mass loss, the number of water molecules per formula unit can be determined.

Subsequent mass loss steps at higher temperatures indicate the decomposition of the coordinated ligands and eventually the decomposition of the ruthenium compound itself. researchgate.net For example, in a study of a [RuCl3(pHPB)2(OH2)]·2H2O complex, TGA would show an initial loss corresponding to the two non-coordinated water molecules, followed by the loss of the coordinated water molecule, and then the decomposition of the organic ligands at higher temperatures. researchgate.net The final residual mass at the end of the TGA experiment often corresponds to a stable ruthenium oxide.

Table 4: Illustrative TGA Data for a Hypothetical Ruthenium(III) Chloride Complex [RuCl3(L)2(H2O)]·2H2O

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 150 | Corresponds to 2 H2O | Loss of lattice water |

| 150 - 250 | Corresponds to 1 H2O | Loss of coordinated water |

| > 250 | Varies | Decomposition of ligand (L) and chloride |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems based on Ruthenium(III) Chloride Hydrate (B1144303)

Ruthenium(III) chloride hydrate is a cornerstone in the synthesis of advanced ruthenium-based catalysts. Its utility as a starting material allows for the creation of sophisticated catalytic systems with tailored properties for a variety of organic transformations. sigmaaldrich.comwikipedia.org Future research is focused on designing catalysts with enhanced activity, selectivity, and stability, particularly in the realm of olefin metathesis and hydrogenation reactions.

A significant area of development is in olefin metathesis , a powerful carbon-carbon bond-forming reaction. rsc.org While second-generation Grubbs and Hoveyda-Grubbs catalysts, often prepared from this compound precursors, are highly effective, research is ongoing to address current limitations. mdpi.com One major goal is the development of catalysts that can efficiently produce tetrasubstituted olefins, a challenging task for many existing systems. nih.gov

Z-selective olefin metathesis , which favors the formation of the cis (or Z) isomer, is another critical area of research. nih.govsigmaaldrich.com The development of new C-H activated ruthenium catalysts has shown that modifying both the carboxylate ligand and the N-heterocyclic carbene (NHC) can lead to significant improvements in selectivity and activity, with some systems achieving turnover numbers approaching 1000 for various cross-metathesis reactions. nih.gov

Table 1: Performance of Ruthenium Catalysts in Z-Selective Olefin Metathesis This table presents data on the conversion and selectivity of various ruthenium catalysts in Z-selective cross-metathesis reactions.

| Catalyst | Conversion (%) | Z-Selectivity (%) | Reference |

|---|---|---|---|

| Catalyst 2 | >90 | 90-95 | nih.gov |

| Catalyst 4 | <2 (at 0.1 mol%), >90 (at 2 mol%) | - | nih.gov |

| Catalyst 7 | >90 | 90-95 | nih.gov |

| Catalyst 8 | >90 | 90-95 | nih.gov |

| Catalyst 9 | >90 | 90-95 | nih.gov |

| Catalyst 10 | >90 | 90-95 | nih.gov |

Asymmetric ring-closing metathesis (ARCM) is a powerful method for synthesizing chiral cyclic molecules. nih.govdntb.gov.ua Research in this area focuses on designing chiral NHC ligands to improve enantioselectivity. mdpi.com The addition of sodium iodide has been shown to dramatically increase the enantiomeric excess (ee) for certain catalysts. nih.gov More recent developments have led to catalysts that achieve high enantioselectivity without the need for additives, even at low catalyst loadings. nih.gov